
2-Amino-4-cyclobutylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-cyclobutylbutanamide is an organic compound with the molecular formula C8H16N2O It is a derivative of butanamide, featuring an amino group and a cyclobutyl group attached to the butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclobutylbutanamide can be achieved through several methods. One common approach involves the reaction of cyclobutylamine with a butanoyl chloride derivative under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclobutylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various substituted amides, primary amines, and nitro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-cyclobutylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclobutylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylbutanamide: Similar structure but with a phenyl group instead of a cyclobutyl group.
2-Amino-4-methylbutanamide: Features a methyl group instead of a cyclobutyl group.
2-Amino-4-ethylbutanamide: Contains an ethyl group in place of the cyclobutyl group.
Uniqueness
2-Amino-4-cyclobutylbutanamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-amino-4-cyclobutylbutanamide |
InChI |
InChI=1S/C8H16N2O/c9-7(8(10)11)5-4-6-2-1-3-6/h6-7H,1-5,9H2,(H2,10,11) |
InChI Key |
OFQPMPWTOHFJLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


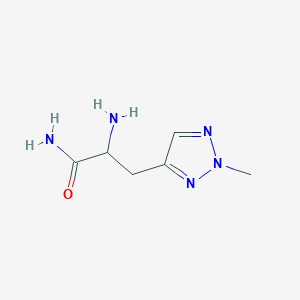
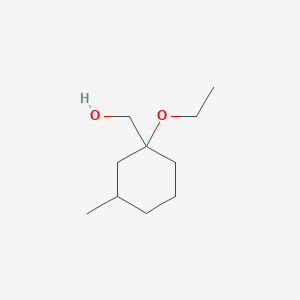
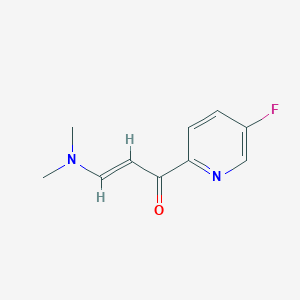
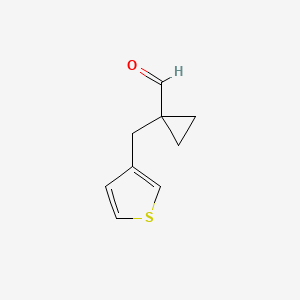
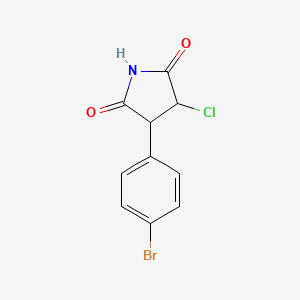
![5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13304443.png)
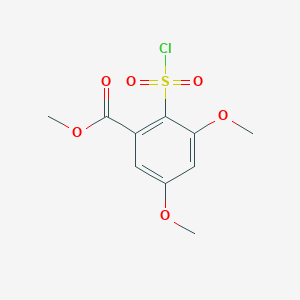

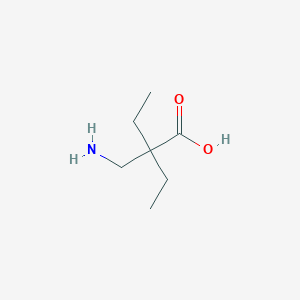
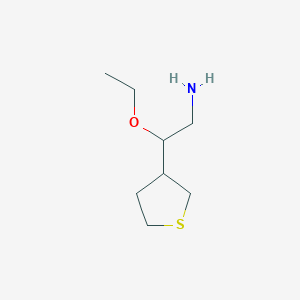
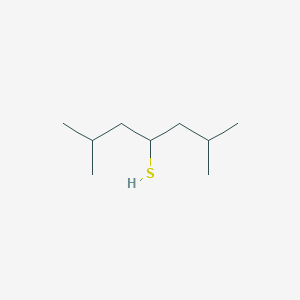
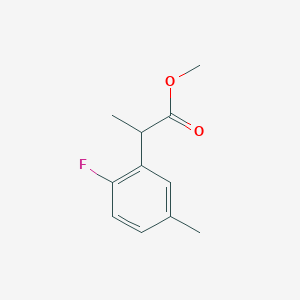
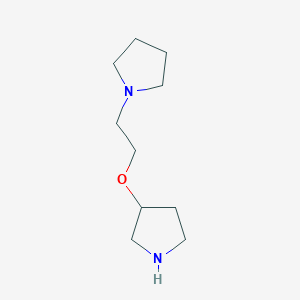
![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
